Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQTXFOOTWCSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663279 | |
| Record name | Methyl (2-amino-1,3-benzothiazol-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99738-99-5 | |
| Record name | Methyl (2-amino-1,3-benzothiazol-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate typically involves the reaction of 2-aminobenzothiazole with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the benzothiazole attacks the carbonyl carbon of the methyl chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate involves its interaction with specific molecular targets. The amino group and the benzothiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the ester group, substituent positions, and core heterocycles. Key examples include:
Physicochemical Properties
- In contrast, the carboxylic acid derivative (30132-15-1) is more water-soluble under basic conditions .
- logP : The target compound has an estimated logP of ~1.5, while the ethyl ester (50850-93-6) and methoxyethyl ester (436088-66-3) show higher logP values (~2.0 and ~1.8, respectively) due to longer alkyl/ether chains .
- Thermal Stability: Derivatives like methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (928888-65-7) exhibit altered stability due to ionic interactions and hydrogen bonding .
Biological Activity
Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the class of compounds known as benzothiazoles, which are recognized for their broad pharmacological spectrum. The synthesis of this compound typically involves the reaction of 2-aminobenzo[d]thiazole with methyl acetate or related reagents, leading to the formation of the ester derivative. A detailed synthetic pathway can be summarized as follows:
- Starting Materials : 2-Aminobenzo[d]thiazole and methyl acetate.
- Reaction Conditions : The reaction is generally conducted under acidic or basic conditions to facilitate esterification.
- Purification : The product is purified through recrystallization or chromatography.
Biological Activity
This compound exhibits a range of biological activities, including:
Anticancer Activity
Research has indicated that derivatives of the 2-aminothiazole scaffold, including this compound, demonstrate significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, such as:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 4.5 |
| HeLa (Cervical) | 3.8 |
| HT29 (Colon Cancer) | 2.1 |
These results suggest that modifications in the structure can enhance anticancer efficacy, particularly through the introduction of halogen substituents on the aromatic ring .
Antimicrobial Activity
This compound has also shown promising results against various bacterial strains. For instance, studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to 16 µg/mL depending on the specific strain .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. Compounds similar to this compound have demonstrated AChE inhibition with IC50 values as low as 2.7 µM, indicating potential therapeutic applications in cognitive disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, leading to reduced proliferation .
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cells, with increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Enzyme Inhibition : The inhibition of key enzymes involved in cancer cell metabolism and neurotransmission contributes significantly to its biological effects .
Case Studies
Several studies have highlighted the potential applications of this compound:
- In Vitro Anticancer Studies : A study demonstrated that this compound exhibited selective cytotoxicity towards glioblastoma cells while sparing normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria, showing that derivatives could overcome resistance mechanisms prevalent in clinical isolates .
Q & A
Q. What are the optimized synthetic routes for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, and how can reaction yields be improved?
A common synthetic route involves reacting 2-(2-aminothiazol-4-yl)acetic acid with thionyl chloride in methanol at 0°C, followed by solvent evaporation and purification with diethyl ether, yielding 89.9% . To improve yields, researchers should optimize stoichiometry, control reaction temperature, and use anhydrous conditions. Recrystallization in ethyl acetate or hexane enhances purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.8 ppm) and ester carbonyl carbons (δ 165–170 ppm). For example, compound 3e in a related study showed distinct aromatic splitting patterns at δ 7.21–7.79 ppm .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. In one case, HRMS matched the theoretical value of 329.0293 .
- HPLC : Monitor purity (>95%) and retention times (e.g., 11.70 minutes in method B) .
Q. How can solubility and stability be assessed for this compound in biological assays?
Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–9) via UV-Vis spectroscopy. Stability studies should include:
- Thermal stability (TGA/DSC, e.g., mp 123–125°C for analogs ).
- Photostability under UV/visible light.
- Hydrolytic stability in simulated physiological conditions (e.g., PBS at 37°C for 24–72 hours).
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of the 2-aminobenzo[d]thiazole core, and how do substituents influence reactivity?
The amino group at position 2 acts as a nucleophile, enabling reactions like sulfonylation (e.g., with sulfonyl chlorides ) or acylation. Substituents at position 6 (e.g., ester groups) sterically hinder electrophilic attack but enhance electron-withdrawing effects, favoring SNAr reactions. Computational DFT studies on analogous structures (e.g., hydrogen-bonding in supramolecular systems ) can predict regioselectivity.
Q. How can structural modifications enhance biological activity, such as monoamine oxidase (MAO) inhibition?
- Derivatization : Replace the methyl ester with amides (e.g., benzyloxy derivatives ) to improve blood-brain barrier penetration.
- SAR Insights : In MAO inhibitors, 2-methylbenzo[d]thiazole derivatives with bulky substituents showed higher selectivity for MAO-B due to hydrophobic pocket interactions .
- In vitro assays : Measure IC50 values using fluorometric or spectrophotometric MAO activity assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Control experiments : Verify compound purity via HPLC and exclude solvent interference (e.g., DMSO cytotoxicity).
- Assay standardization : Use consistent enzyme sources (e.g., recombinant human MAO isoforms) and substrate concentrations.
- Meta-analysis : Compare datasets from analogs (e.g., 3e’s antimicrobial vs. MAO inhibition ).
Q. How can computational methods like DFT predict reactivity in novel reactions?
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amino group at position 2).
- Transition state modeling : Simulate reaction pathways for sulfonylation or cross-coupling reactions.
- Solvent effects : Use COSMO-RS to predict solubility in reaction media .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
